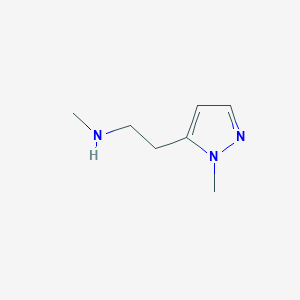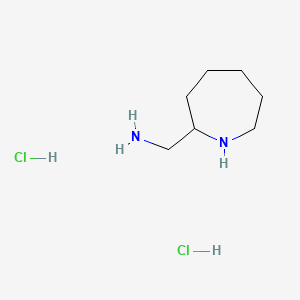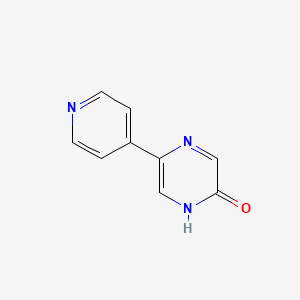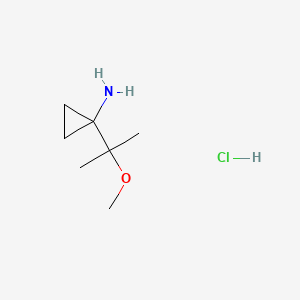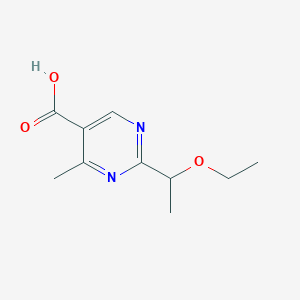
2-Bromo-3,5-dichloro-6-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3,5-dichloro-6-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H2BrCl2NO3 It is characterized by the presence of bromine, chlorine, and nitro substituents on a benzaldehyde ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-dichloro-6-nitrobenzaldehyde typically involves multi-step reactions starting from benzaldehyde derivatives. One common method includes:
Nitration: Benzaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Halogenation: The nitrated benzaldehyde undergoes bromination and chlorination using bromine and chlorine in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
化学反応の分析
Types of Reactions
2-Bromo-3,5-dichloro-6-nitrobenzaldehyde undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a palladium catalyst.
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (bromine, chlorine) are commonly used.
Reduction: Reducing agents such as tin(II) chloride, hydrogen gas with palladium catalyst, or lithium aluminum hydride.
Nucleophilic Substitution: Nucleophiles like amines, thiols, and alkoxides under basic conditions.
Major Products
Reduction: The reduction of the nitro group yields 2-Bromo-3,5-dichloro-6-aminobenzaldehyde.
Nucleophilic Substitution: Substitution of halogens results in derivatives like 2-Amino-3,5-dichloro-6-nitrobenzaldehyde.
科学的研究の応用
2-Bromo-3,5-dichloro-6-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-3,5-dichloro-6-nitrobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms enhance the compound’s reactivity and specificity towards certain molecular targets.
類似化合物との比較
Similar Compounds
2-Bromo-3,5-dichlorobenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,5-Dichloro-2-nitrobenzaldehyde: Similar structure but without the bromine atom, affecting its reactivity and applications.
2-Bromo-6-nitrobenzaldehyde:
Uniqueness
2-Bromo-3,5-dichloro-6-nitrobenzaldehyde is unique due to the combination of bromine, chlorine, and nitro substituents on the benzaldehyde ring. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C7H2BrCl2NO3 |
|---|---|
分子量 |
298.90 g/mol |
IUPAC名 |
2-bromo-3,5-dichloro-6-nitrobenzaldehyde |
InChI |
InChI=1S/C7H2BrCl2NO3/c8-6-3(2-12)7(11(13)14)5(10)1-4(6)9/h1-2H |
InChIキー |
GCPPIOZAWUKDRZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Cl)Br)C=O)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


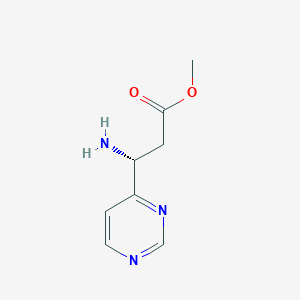
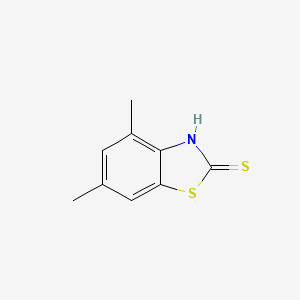
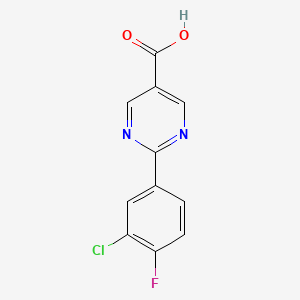
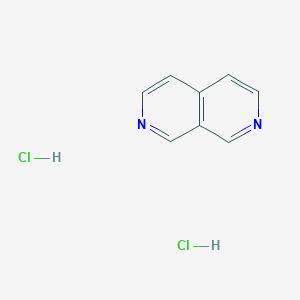
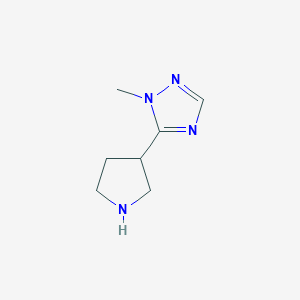


![Ethyl 2-(aminomethyl)spiro[3.4]octane-2-carboxylate](/img/structure/B13629189.png)
